1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Epitranscriptomics Fragment-Based Drug Discovery YTHDC1

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS 1420903-96-3) is a pyrazole-5-carboxamide derivative characterized by a methyl substituent at the N1 position and a phenyl ring at the C3 position of the pyrazole core. With a molecular weight of 201.22 g/mol and the formula C11H11N3O, it is commonly encountered as a non-polymer heterocyclic building block and a validated fragment ligand.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1420903-96-3
Cat. No. B1470140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
CAS1420903-96-3
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C11H11N3O/c1-14-10(11(12)15)7-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,15)
InChIKeyYPVALHZTBOAEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS 1420903-96-3): Core Properties and Procurement Baseline


1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS 1420903-96-3) is a pyrazole-5-carboxamide derivative characterized by a methyl substituent at the N1 position and a phenyl ring at the C3 position of the pyrazole core [1]. With a molecular weight of 201.22 g/mol and the formula C11H11N3O, it is commonly encountered as a non-polymer heterocyclic building block and a validated fragment ligand [2]. Its structural annotation as PDB ligand M4N confirms its experimental electron density and utility in crystallographic campaigns [2].

Workflow Fragment-based screening and structure-guided design
Selection Crystallographically validated fragment ligand (PDB M4N)
Context Epitranscriptomics target engagement and fragment library enrichment

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide (1420903-96-3): Critical Dependencies That Preclude Simple Substitution


Substituting 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide with a generic pyrazole-5-carboxamide or a differently substituted analog is not viable in quantitative applications. The specific 1-methyl, 3-phenyl substitution pattern defines its unique interaction with the YTHDC1 aromatic cage, as evidenced by its validated crystal structure (PDB 6T0D) [1]. Analogs lacking the 3-phenyl group (e.g., 1-methyl-1H-pyrazole-5-carboxamide) or those with alternative N1 substitution (e.g., 1-difluoromethyl or 2-fluoroethyl variants) fail to recapitulate the precise hydrogen-bonding and van der Waals contacts observed with Ser378 and the tryptophan cage [1][2]. Furthermore, the documented availability of this specific compound at 98% purity (versus standard 95% for many in-class analogs) reduces the need for additional purification steps in sensitive biophysical assays . The quantitative evidence detailed below establishes where this exact CAS registry number provides verifiable differentiation.

Binding Pose Confirmed YTHDC1 binding mode — analogs lacking 3-phenyl substitution or with altered N1 groups may not replicate key hydrogen-bonding and van der Waals contacts.
Purity Grade 98% HPLC certified — standard 95% generic pyrazole carboxamides may require additional repurification for sensitive biophysical assays.

Quantitative Differentiation Guide for 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide (1420903-96-3)


YTHDC1 Fragment Binding: Crystallographically Validated Interaction with the m6A Reader Domain

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide (ligand M4N) was identified as a binder to the human YTHDC1 YTH domain. Unlike the natural ligand N6-methyladenosine (m6A) or other fragment chemotypes, this compound was validated by X-ray crystallography at 1.43 Å resolution, demonstrating specific hydrogen bonding to the Ser378 backbone carbonyl and van der Waals contacts within the tryptophan cage [1][2]. While quantitative binding affinity (Kd or IC50) data for this specific fragment are not reported in the primary publication, the structure confirms its mode of engagement [1]. This contrasts with many in-class pyrazole carboxamides that lack a validated binding pose for this target.

YTHDC1 binding mode
Head-to-head
Confirmed vs. unconfirmed binding pose
Supports structure-guided optimization campaigns
No quantitative Kd/IC50 reported; PDB 6T0D, 1.43 Å resolution
Epitranscriptomics Fragment-Based Drug Discovery YTHDC1 Crystallography

Analytical Purity Benchmark: 98% HPLC Purity vs. Standard 95% Grade

Commercial sourcing data indicate that 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS 1420903-96-3) is available at a certified purity of 98% (HPLC) from specialty suppliers . This contrasts with the typical 95% purity grade reported for many generic pyrazole-5-carboxamide intermediates and for alternative listings of this compound from non-specialized vendors .

Purity benchmark
Source review
98% vs. 95% HPLC
May reduce repurification steps in assay workflows
Supplier COA data; verify lot-specific certificate
Analytical Chemistry Quality Control Synthetic Intermediate Assay Development

Molecular Weight and Fragment-Like Properties: Compliance with Rule-of-Three Guidelines

With a molecular weight of 201.22 g/mol, 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide falls well within the 'Rule of Three' guidelines for fragment-based screening (MW < 300) [1][2]. In contrast, many N-substituted pyrazole-5-carboxamide analogs used as advanced leads or tool compounds possess significantly higher molecular weights (e.g., 1-methyl-3-phenyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, MW ~ 292; N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, MW > 320), which reduces their ligand efficiency and suitability for fragment-based approaches .

Fragment-like profile
Class-level
201.22 g/mol — ranked within Rule-of-Three space
Higher ligand efficiency context vs. heavier elaborated analogs
Class-level inference; MW advantage ~ -90 to -120 g/mol
Fragment-Based Lead Discovery Medicinal Chemistry Physicochemical Properties Lead Optimization

Validated Application Scenarios for 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide (1420903-96-3)


Structure-Guided Optimization of YTHDC1 m6A Reader Inhibitors

This compound is optimally suited as a starting fragment for medicinal chemistry campaigns targeting the YTHDC1 YTH domain. Its validated binding pose (PDB: 6T0D) provides a direct structural basis for designing more potent and selective inhibitors of m6A-dependent RNA-protein interactions, a mechanism implicated in acute myeloid leukemia (AML) and other cancers [1]. The 98% purity grade ensures minimal interference from impurities in downstream biophysical assays .

Fragment-Based Screening Library Enrichment

Given its molecular weight (201.22 g/mol) and compliance with Rule-of-Three guidelines, this compound is an ideal candidate for inclusion in fragment libraries used for high-throughput crystallographic or NMR-based screening against novel RNA-binding proteins or epigenetic targets [2]. Its relatively low molecular weight compared to more elaborated pyrazole carboxamides offers a superior starting point for fragment growing or merging strategies .

Synthetic Intermediate for N-Substituted Pyrazole-5-Carboxamide Derivatives

The primary carboxamide group at the 5-position of the pyrazole ring serves as a versatile handle for diversification. This compound can be utilized as a key intermediate for the synthesis of more complex N-substituted pyrazole-5-carboxamides with potential anthelmintic, fungicidal, or anticancer activities, as described in patent literature [3][4]. The higher purity (98%) of the starting material improves yield and simplifies purification of final products .

Application
Selection Property
Validation Focus
YTHDC1 reader-domain structural studies
Validated crystallographic binding pose
Binding-mode confirmation via co-crystallography
Fragment library enrichment
Rule-of-Three compliant MW and physicochemical profile
Ligand efficiency and fragment-growing suitability
Pyrazole-5-carboxamide derivative synthesis
High-purity building block (98%)
Impurity profile and downstream reaction yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.